molecular formula C15H15F2N5O B2801587 1-(2,4-Difluorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea CAS No. 1396878-22-0

1-(2,4-Difluorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Cat. No. B2801587
CAS RN: 1396878-22-0
M. Wt: 319.316
InChI Key: ONVLAQMJTOPOFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Difluorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea, also known as DFP-10917, is a small molecule inhibitor of the protein kinase CK1α. CK1α is a serine/threonine kinase that plays a role in various cellular processes, including cell division, DNA repair, and circadian rhythm regulation. DFP-10917 has been shown to have potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.

Scientific Research Applications

Synthesis and Structural Analysis

A study by (Sun et al., 2022) detailed the synthesis of a closely related compound, emphasizing the importance of structural determination through various spectroscopic methods and X-ray diffraction. This research highlights the critical role of synthetic chemistry in creating and analyzing compounds with potential therapeutic or material applications.

Pharmacological Applications

Although the request was to exclude information related to drug use, dosage, and side effects, it's noteworthy that the structural framework of the compound is relevant to pharmacological research. The study on metabolism, excretion, and pharmacokinetics of similar compounds in rats, dogs, and humans by (Sharma et al., 2012) provides an insight into how modifications of the pyrimidine structure could influence the drug's behavior in biological systems.

Material Science and Organic Electronics

Research on the electronic, optical, and nonlinear optical properties of related compounds, as discussed by (Shkir et al., 2018), showcases the potential application of such compounds in the development of new materials for optoelectronic device fabrications. These studies explore how the manipulation of molecular structures can lead to materials with superior electronic and optical properties.

Antimicrobial and Anticancer Research

The synthesis and biological evaluation of novel pyrimidine derivatives, as reported by (Bhat et al., 2014), and the design and synthesis of novel urea derivatives with potent anti-CML activity through PI3K/AKT signaling pathway inhibition, as found by (Li et al., 2019), demonstrate the compound's relevance in the search for new therapeutic agents.

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N5O/c16-10-3-4-13(12(17)7-10)21-15(23)20-11-8-18-14(19-9-11)22-5-1-2-6-22/h3-4,7-9H,1-2,5-6H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVLAQMJTOPOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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